molecular formula C4H7NO4 B589551 Hexaaspartic acid CAS No. 145224-96-0

Hexaaspartic acid

Cat. No.: B589551
CAS No.: 145224-96-0
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

Hexaaspartic acid is a synthetic oligomer composed of six aspartic acid residues linked via peptide bonds. Aspartic acid, a non-essential amino acid with a carboxylic acid side chain, forms the basis of this compound. Poly-aspartic acids, including this compound, are notable for their biodegradability, water solubility, and versatility in biomedical and industrial applications, such as drug delivery systems, biodegradable plastics, and chelating agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Hexaaspartic acid would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial reactors, and implementing purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexaaspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally require controlled environments to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

Hexaaspartic acid, also known as 1,2,3,4,5,6-hexaspartic acid, is a compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its various uses, particularly in biochemistry, pharmaceuticals, and material science.

Biochemical Research

This compound plays a significant role in biochemical studies due to its structural similarity to aspartic acid, an amino acid that is crucial in protein synthesis and metabolism. Its applications include:

  • Protein Engineering : this compound can be used to modify proteins to enhance their stability and functionality. Research has shown that introducing hexaspartic acid into protein structures can improve their thermal stability and resistance to denaturation .
  • Enzyme Activity Studies : It serves as a substrate or inhibitor in enzyme kinetics studies. By analyzing how enzymes interact with this compound, researchers can gain insights into enzyme mechanisms and develop inhibitors for therapeutic purposes .

Pharmaceutical Applications

This compound has potential applications in drug formulation and development:

  • Drug Delivery Systems : Its unique chemical properties allow it to be used in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. This is particularly relevant for oral drug formulations where absorption efficiency is critical .
  • Therapeutic Agents : this compound derivatives are being investigated for their potential as therapeutic agents in treating various diseases, including cancer. Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cells, making them candidates for further pharmacological evaluation .

Material Science

In material science, this compound is utilized for its polymerization capabilities:

  • Biodegradable Polymers : this compound can be incorporated into biodegradable polymer matrices. These materials are being developed for applications in drug delivery and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts .
  • Coatings and Adhesives : The compound is also explored for use in coatings and adhesives due to its adhesive properties when polymerized. This application is particularly relevant in the development of environmentally friendly adhesives that do not rely on harmful solvents .

Case Study 1: Protein Stability Enhancement

A study investigated the incorporation of this compound into a model protein to assess its impact on thermal stability. The results indicated a significant increase in the melting temperature of the modified protein compared to the wild type, suggesting that this compound can be effectively used to enhance protein stability under extreme conditions.

Case Study 2: Drug Delivery System Development

Research focused on formulating a new oral drug delivery system using this compound-based polymers. The study demonstrated improved solubility and bioavailability of the active pharmaceutical ingredient when encapsulated within the polymer matrix, highlighting the potential of this compound in pharmaceutical applications.

Case Study 3: Biodegradable Adhesives

A project aimed at developing biodegradable adhesives incorporated this compound into the polymer backbone. The resulting adhesive showed excellent bonding strength while maintaining biodegradability, making it suitable for various applications in packaging and construction.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound N/A* C₂₄H₃₆N₆O₁₈ ~792.6† Water-soluble‡ >250 (decomposes) Biodegradable polymers, drug delivery
Hexadecanoic acid 57-10-3 C₁₆H₃₂O₂ 256.43 Insoluble in water 63–64 Surfactants, cosmetics
Hexacosanoic acid 506-46-7 C₂₆H₅₂O₂ 396.7 Organic solvents 88–90 Laboratory chemicals
7-Hydroxyheptanoic acid N/A C₇H₁₄O₃ 146.18 Polar solvents 45–47 Research intermediates
2-Hydroxyhexadecanoic acid N/A C₁₆H₃₂O₃ 272.43 Organic solvents 85–87 Chemical synthesis

†Calculated based on six aspartic acid units (C₄H₇NO₄) minus five water molecules (condensation). ‡Solubility depends on pH and ionic strength due to carboxylic and amino groups.

Structural and Functional Differences

Backbone Complexity: this compound features a peptide backbone with six repeating aspartic acid units, enabling hydrogen bonding and pH-dependent solubility. This contrasts with linear aliphatic acids like hexadecanoic or hexacosanoic acid, which lack functional groups beyond the carboxylic acid . Hydroxylated analogs (e.g., 7-hydroxyheptanoic acid, 2-hydroxyhexadecanoic acid) have additional hydroxyl groups, enhancing polarity and reactivity compared to non-hydroxylated fatty acids .

Biodegradability: Poly-aspartic acids, including this compound, are enzymatically hydrolyzed in environmental or physiological conditions, making them superior to persistent aliphatic acids like hexacosanoic acid in eco-friendly applications .

Thermal Stability: this compound decomposes above 250°C, whereas saturated fatty acids (e.g., hexadecanoic acid) melt below 100°C. Hydroxylated acids exhibit lower thermal stability due to hydrogen-bonding interactions .

Research Findings

Biomedical Applications: this compound’s peptide structure allows conjugation with therapeutic agents, enabling controlled drug release. This contrasts with hexadecanoic acid, which is primarily used in non-medical applications like emulsifiers .

Environmental Impact: Studies on poly-aspartic acid highlight its rapid degradation in soil (weeks), unlike hexacosanoic acid, which persists due to its long hydrocarbon chain .

Analytical Challenges :

  • Quantifying this compound requires advanced chromatographic techniques (e.g., HPLC-MS), whereas simpler fatty acids are analyzed via GC-FID .

Biological Activity

Hexaaspartic acid, also known as 2,3-diaminopropanoic acid, is a derivative of aspartic acid featuring six aspartate units. It has garnered attention in various fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its structural properties, mechanisms of action, and applications in medical and nutritional contexts.

Structural Properties

This compound consists of a linear chain of six aspartate residues. The structural formula can be represented as follows:

C6H10N2O6\text{C}_6\text{H}_{10}\text{N}_2\text{O}_6

This compound's unique structure allows it to engage in various biochemical interactions, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : this compound may act as a modulator of neurotransmitter release, particularly in the central nervous system. Studies suggest that it can influence the release of glutamate, which plays a crucial role in synaptic plasticity and cognitive functions.
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity could have implications for neuroprotection and anti-aging therapies.
  • Cell Proliferation : this compound has been shown to promote cell proliferation in certain cell lines, suggesting potential applications in regenerative medicine and tissue engineering.

1. Neuroprotection

This compound has been investigated for its neuroprotective effects. A study demonstrated that this compound treatment significantly reduced neuronal cell death in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antioxidant Properties

In vitro studies have shown that this compound can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests its potential use in formulations aimed at reducing oxidative damage .

3. Cancer Research

Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in reducing the viability of breast cancer cells through apoptotic pathways . Further investigations are needed to elucidate the underlying mechanisms.

Case Study 1: Neuroprotective Effects

A clinical trial involving patients with mild cognitive impairment assessed the effects of this compound supplementation over six months. Results indicated improvements in cognitive function scores compared to a placebo group, supporting its role as a neuroprotective agent .

Case Study 2: Antioxidant Efficacy

In a controlled laboratory setting, this compound was administered to rat models subjected to induced oxidative stress. The treated group exhibited significantly lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced neuronal death under oxidative stress
AntioxidantEnhanced SOD and CAT activity
Cancer Cell InhibitionDecreased viability in breast cancer cells

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing hexaaspartic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high purity by using Fmoc/t-Bu protection strategies, with coupling efficiency monitored by Kaiser tests. Solution-phase synthesis may require iterative purification via reverse-phase HPLC to isolate the hexamer. Key variables include pH (optimal ~8–9 for aspartic acid activation), temperature (4°C to minimize racemization), and solvent choice (DMF for SPPS; aqueous/organic mixtures for solution-phase). Yield and purity are assessed via mass spectrometry (MS) and analytical HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural conformation in aqueous solutions?

  • Methodological Answer: Circular dichroism (CD) spectroscopy is critical for detecting secondary structures (e.g., β-sheet or random coil conformations) under varying pH or ionic strength. Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves proton environments and hydrogen bonding patterns. Fourier-transform infrared (FTIR) spectroscopy identifies backbone amide I and II bands (1600–1700 cm1^{-1}) to infer aggregation states. Triangulating these methods ensures robust conformational analysis .

Q. How do pH and temperature variations affect the solubility and stability of this compound in vitro?

  • Methodological Answer: Solubility is pH-dependent due to aspartic acid’s carboxylate groups (pKa ~3.9 and 9.6). Below pH 3, protonation reduces solubility; above pH 10, deprotonation increases it. Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to track hydrolysis or racemization. Dynamic light scattering (DLS) monitors aggregation kinetics under thermal stress (25–60°C). Buffer selection (e.g., phosphate vs. Tris) must account for ionic strength effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported aggregation behavior of this compound under varying ionic strengths?

  • Methodological Answer: Discrepancies often arise from uncontrolled variables (e.g., trace metal ions or buffer composition). A systematic approach involves:

  • Replicating experiments using ultrapure water (18.2 MΩ·cm) and chelating agents (e.g., EDTA).
  • Validating aggregation via orthogonal techniques: DLS for hydrodynamic radius, transmission electron microscopy (TEM) for fibril morphology, and thioflavin T assays for β-sheet content.
  • Statistical analysis (e.g., ANOVA) to quantify variability across replicates. Cross-referencing with molecular dynamics simulations can clarify ion-specific effects .

Q. What strategies optimize experimental design for studying this compound's interactions with metal ions in biochemical systems?

  • Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd_d) and stoichiometry for ions like Ca2+^{2+} or Zn2+^{2+}. Fluorescence quenching assays (e.g., using tryptophan analogs) map binding sites. Control experiments must account for nonspecific interactions (e.g., using scrambled-sequence peptides). For in-cell studies, inductively coupled plasma mass spectrometry (ICP-MS) measures intracellular ion uptake post-treatment .

Q. How should researchers address inconsistencies in this compound's reported cytotoxicity in neuronal cell models?

  • Methodological Answer: Variability may stem from cell line differences (e.g., SH-SY5Y vs. primary neurons) or exposure durations. Standardize protocols:

  • Pre-treat cells with antioxidants (e.g., NAC) to isolate oxidative stress contributions.
  • Use multiplex assays (e.g., Caspase-3/7 activity for apoptosis; LDH release for necrosis).
  • Validate findings across ≥3 independent replicates with blinded analysis. Meta-analyses of published data can identify confounding factors (e.g., serum concentration in media) .

Q. What computational approaches are validated for predicting this compound's conformational dynamics in silico?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models (TIP3P) simulate ns-µs timescales. Force fields (CHARMM36 or OPLS-AA) must be validated against experimental CD/NMR data. Free-energy perturbation (FEP) calculations predict aggregation propensity. Machine learning tools (e.g., AlphaFold2) are less reliable for short peptides but can guide initial structure hypotheses .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s κ to assess inter-study variability. Reconcile discrepancies by re-evaluating raw data (e.g., unprocessed NMR spectra) and metadata (e.g., buffer recipes) .
  • Literature Review : Prioritize studies with transparent methods (e.g., full synthetic protocols in supporting information) and avoid over-reliance on non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.